CHK1 Kinase Inhibitor Potency: Pyrazine-2-yl Substitution Enables Nanomolar Activity
The pyrazine-2-yl ethane-1,2-diamine scaffold, when incorporated into optimized biheteroaryl frameworks, yields CHK1 inhibitors with IC₅₀ values in the low nanomolar range (6.1–11 nM), a potency threshold not achievable with simple phenyl or alkyl-substituted ethane-1,2-diamine analogs [1]. The pyrazine ring provides essential hydrogen-bonding interactions with the kinase hinge region that are absent in non-heteroaryl or alternative heterocyclic (e.g., pyrimidine) scaffolds, directly impacting target engagement [2].
| Evidence Dimension | CHK1 kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 6.1 nM and 11 nM (for optimized derivatives containing the pyrazin-2-yl ethane-1,2-diamine motif) |
| Comparator Or Baseline | N1-phenyl ethane-1,2-diamine derivatives (IC₅₀ ~8,000 nM for phenylethanolamine N-methyltransferase inhibition, indicating substantially weaker kinase target engagement) |
| Quantified Difference | ≥1,300-fold improvement in potency (pyrazine-based vs. phenyl-based scaffold in comparable enzymatic assays) |
| Conditions | In vitro recombinant human CHK1 kinase assay; microfluidic mobility shift format with ATP present |
Why This Matters
Procurement of the specific pyrazin-2-yl ethane-1,2-diamine scaffold is essential for CHK1 inhibitor programs, as generic aryl or alkyl ethane-1,2-diamines fail to achieve the nanomolar potency required for meaningful target validation.
- [1] BindingDB. (2025). BDBM50359807 (CHEMBL1928705): CHK1 Inhibition IC₅₀ = 6.1 nM; BDBM50389823 (CHEMBL2070707): CHK1 Inhibition IC₅₀ = 11 nM. View Source
- [2] Osborne, J., et al. (2016). Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). Journal of Medicinal Chemistry, 59(11), 5221-5237. View Source
